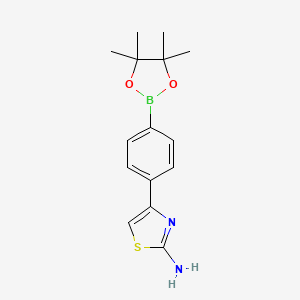![molecular formula C15H15FN2 B13475112 1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine](/img/structure/B13475112.png)
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Métodos De Preparación
The synthesis of 1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of hydrazine and acetic acid/hydrochloric acid under reflux conditions to form the indole core . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Análisis De Reacciones Químicas
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents such as halogens and nitrating agents are often used.
Coupling Reactions: Suzuki–Miyaura coupling is a notable example, using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine can be compared with other similar compounds such as:
1-bis(4-fluorophenyl)methyl piperazine: This compound is used in the synthesis of various biologically active molecules and shares some structural similarities.
Flunarizine: Another compound with a fluorophenyl group, used as a calcium antagonist in medical applications.
The uniqueness of this compound lies in its specific indole structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H15FN2 |
|---|---|
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]-2,3-dihydroindol-6-amine |
InChI |
InChI=1S/C15H15FN2/c16-13-4-1-11(2-5-13)10-18-8-7-12-3-6-14(17)9-15(12)18/h1-6,9H,7-8,10,17H2 |
Clave InChI |
VHPGFYLMZIXPFW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C1C=CC(=C2)N)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


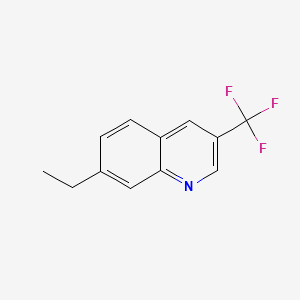
![1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)
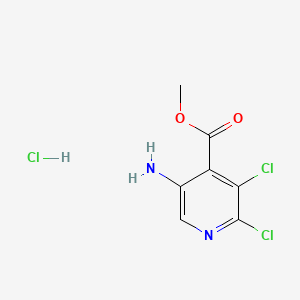

![Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13475075.png)
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13475090.png)
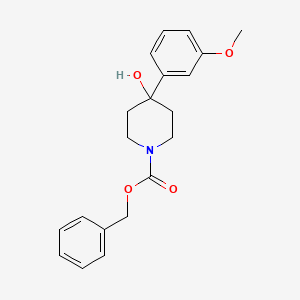

![4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13475101.png)
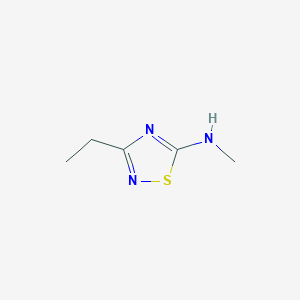
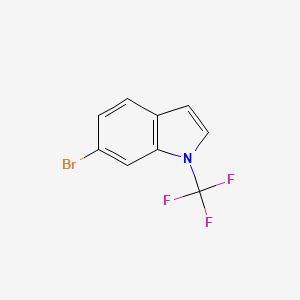
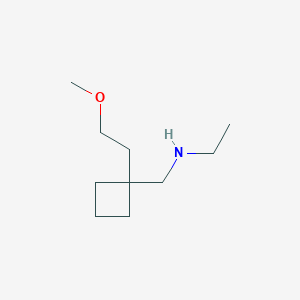
![Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13475127.png)
